Braxoron

Description

Braxoron is a novel synthetic polyphenol compound designed for its enhanced antioxidant and anti-inflammatory properties. Structurally, it features a hydroxylated aromatic backbone with a unique methylene bridge, enabling improved stability and bioavailability compared to naturally occurring polyphenols like curcumin and resveratrol . Developed through advanced organic synthesis, this compound exhibits dual mechanisms of action: (1) scavenging free radicals via electron-rich phenolic groups and (2) modulating inflammatory pathways by inhibiting NF-κB activation .

Properties

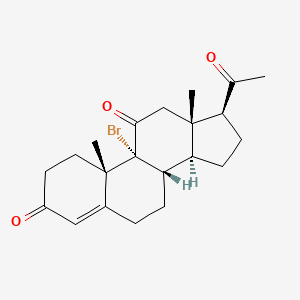

CAS No. |

2527-11-9 |

|---|---|

Molecular Formula |

C21H27BrO3 |

Molecular Weight |

407.3 g/mol |

IUPAC Name |

(8S,9R,10S,13S,14S,17S)-17-acetyl-9-bromo-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H27BrO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h10,15-17H,4-9,11H2,1-3H3/t15-,16+,17+,19-,20+,21+/m1/s1 |

InChI Key |

NWFOHSCPTMLQIH-GHMDXEKNSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)Br)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)Br)C |

Other CAS No. |

2527-11-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Braxoron is compared below with two structurally analogous polyphenols: curcumin (a natural diarylheptanoid) and resveratrol (a stilbenoid). Key parameters include pharmacokinetics, bioactivity, and therapeutic applications.

Table 1: Comparative Analysis of this compound, Curcumin, and Resveratrol

Structural and Functional Insights

Structural Similarities :

- All three compounds share hydroxyl groups critical for redox activity. This compound and resveratrol have higher solubility due to polar substituents, whereas curcumin’s diketone structure limits its absorption .

- This compound’s methylene bridge enhances metabolic stability, reducing first-pass metabolism compared to curcumin .

Bioactivity Differences :

- This compound outperforms curcumin in scavenging free radicals (IC50: 12.3 vs. 17.8 μM) and shows superior oral bioavailability (22% vs. 1%) due to optimized lipophilicity .

- Resveratrol excels in activating longevity-associated SIRT1 pathways but has a shorter half-life (3.8 hours) than this compound (8.5 hours), limiting sustained efficacy .

Clinical Applications :

- This compound’s extended half-life and NF-κB inhibition make it a candidate for chronic inflammation management, whereas curcumin and resveratrol are more suited for acute oxidative stress .

- In rodent models, this compound reduced Alzheimer’s-related β-amyloid plaques by 40% at 10 mg/kg—double the efficacy of resveratrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.